molecular formula C11H9Br2NOS B14530500 1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate CAS No. 62584-37-6

1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate

Cat. No.: B14530500
CAS No.: 62584-37-6
M. Wt: 363.07 g/mol
InChI Key: CZLFKSVMTKUYOG-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate is an organic compound characterized by the presence of bromine, a methyl-substituted phenyl group, a ketone, and a thiocyanate group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions include oxo derivatives, debrominated compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate involves its interaction with molecular targets through its bromine and thiocyanate groups. These interactions can lead to the formation of reactive intermediates that affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2-Dibromo-3-phenylpropane: Similar structure but lacks the methyl group and thiocyanate functionality.

    1,2-Dibromo-3-(4-methylphenyl)-3-oxopropyl thiocyanate: Similar but with a different position of the methyl group on the phenyl ring.

Properties

CAS No.

62584-37-6

Molecular Formula

C11H9Br2NOS

Molecular Weight

363.07 g/mol

IUPAC Name

[1,2-dibromo-3-(3-methylphenyl)-3-oxopropyl] thiocyanate

InChI

InChI=1S/C11H9Br2NOS/c1-7-3-2-4-8(5-7)10(15)9(12)11(13)16-6-14/h2-5,9,11H,1H3

InChI Key

CZLFKSVMTKUYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C(SC#N)Br)Br

Origin of Product

United States

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